molecular formula C15H19N3O3S B2578671 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide CAS No. 1474056-83-1

7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide

Katalognummer B2578671
CAS-Nummer: 1474056-83-1
Molekulargewicht: 321.4
InChI-Schlüssel: VVHXUYINSXFQOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide” is a complex organic molecule. It contains a total of 58 atoms, including 27 Hydrogen atoms, 21 Carbon atoms, 5 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a large number of atoms. The geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analyses can be conducted using density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties can include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume .

Wissenschaftliche Forschungsanwendungen

K(ATP) Channel Activation Properties and Tissue Selectivity

The structural analogs of 7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide have been explored for their K(ATP) channel activation properties. These compounds, structurally related to known potassium channel openers, exhibit diverse potency and tissue selectivity based on the nature of substituents at specific positions. Compounds with specific alkylamino side chains and substituents have shown potent and selective inhibition of insulin release from pancreatic B-cells, indicating potential therapeutic applications in managing insulin levels (Boverie et al., 2005).

AMPA Receptor Potentiation

Another line of research investigates the role of analogs in potentiation of AMPA-type ionotropic glutamate receptors. This has implications for treating neurological disorders like Alzheimer's disease. The study synthesized and evaluated a series of these compounds, finding that specific trialkyl-substituted versions significantly increase AMPA receptor-mediated responses. Structural analysis helped understand the unexpected structure-activity relationship, contributing to the development of more effective neurological disorder treatments (Larsen et al., 2016).

Binding to Human Albumin

Research has also focused on the binding affinity of benzothiadiazines to human albumin, providing insights into the drug-protein interaction dynamics. The study demonstrated that the benzothiadiazine nucleus and its derivatives are highly bound to human albumin, with binding affinity influenced by the presence of specific substituents. These findings have implications for the pharmacokinetics and distribution of such compounds in the body (Sellers & Koch-weser, 1974).

Taurine Antagonism

Unexpectedly, a series of benzothiadiazine dioxides was discovered to interact with GABA systems, with one compound identified as a selective antagonist of taurine. This opens new avenues for research into neurotransmitter modulation and potential treatments for related disorders (Girard et al., 1982).

Positive Allosteric Modulation of AMPA Receptors

Further exploration into the nootropic activity of benzothiadiazine derivatives has revealed compounds acting as positive allosteric modulators of AMPA receptors. These findings are crucial for developing new treatments for cognitive impairments and understanding the role of allosteric modulation in cognitive enhancement (Citti et al., 2016).

Eigenschaften

IUPAC Name

(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-5-7-18(8-6-10)15(19)14-17-16-12-9-11(2)3-4-13(12)22(14,20)21/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHXUYINSXFQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NNC3=C(S2(=O)=O)C=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.